molecular formula C14H23N2O2P B5527072 [2-(6-METHYLPYRIDIN-3-YL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID

[2-(6-METHYLPYRIDIN-3-YL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID

Cat. No.: B5527072
M. Wt: 282.32 g/mol
InChI Key: KBGCZSPCNNTLTD-UHFFFAOYSA-N
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Description

[2-(6-METHYLPYRIDIN-3-YL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID: is a complex organic compound that features a phosphinic acid group, a piperidine ring, and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(6-METHYLPYRIDIN-3-YL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Key factors in industrial production include the optimization of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

[2-(6-METHYLPYRIDIN-3-YL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

Chemistry

In chemistry, [2-(6-METHYLPYRIDIN-3-YL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry .

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery .

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the piperidine ring is particularly interesting, as it is a common feature in many pharmacologically active compounds .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and catalysts .

Mechanism of Action

The mechanism of action of [2-(6-METHYLPYRIDIN-3-YL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID involves its interaction with specific molecular targets. The phosphinic acid group can form strong bonds with metal ions, while the piperidine and methylpyridine moieties can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(6-METHYLPYRIDIN-3-YL)ETHYL][(PIPERIDIN-1-YL)METHYL]PHOSPHINIC ACID lies in its combination of functional groups, which confer a unique set of chemical and biological properties.

Properties

IUPAC Name

2-(6-methylpyridin-3-yl)ethyl-(piperidin-1-ylmethyl)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N2O2P/c1-13-5-6-14(11-15-13)7-10-19(17,18)12-16-8-3-2-4-9-16/h5-6,11H,2-4,7-10,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGCZSPCNNTLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCP(=O)(CN2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N2O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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